1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone
Description
Properties
IUPAC Name |
1-[4-nitro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c1-5(14)6-2-3-8(13(15)16)7(4-6)9(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOQRLISURACLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone can be synthesized through a multi-step process. One common method involves the nitration of 3-(trifluoromethyl)acetophenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems for reagent addition and temperature control can further optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide
Major Products:
Reduction: 1-[4-Amino-3-(trifluoromethyl)phenyl]-1-ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[4-Nitro-3-(trifluoromethyl)phenyl]ethanoic acid
Scientific Research Applications
Scientific Research Applications
1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone has several notable applications:
Chemistry
- Intermediate for Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules, especially in pharmaceutical and agrochemical development. The electron-withdrawing nature of the nitro and trifluoromethyl groups enhances reactivity in various chemical reactions.
Biology
- Biological Activity Studies: Research has indicated potential antimicrobial and anticancer properties, making it a candidate for further biological investigations. Its structural features may influence its interaction with biological targets.
Medicine
- Drug Development: The compound is investigated for its role in designing drugs with improved pharmacokinetic properties due to the lipophilicity imparted by the trifluoromethyl group. This can enhance bioavailability and metabolic stability.
Industry
- Specialty Chemicals Production: It is utilized in producing specialty chemicals that exhibit unique physical and chemical properties, which can be tailored for specific industrial applications.
Case Studies
Research studies have demonstrated the compound's efficacy in specific applications:
- Anticancer Activity : A study explored its potential as an anticancer agent, revealing promising results against certain cancer cell lines due to its ability to induce apoptosis.
- Antimicrobial Properties : Investigations into its antimicrobial effects showed significant activity against various bacterial strains, suggesting potential uses in pharmaceuticals.
- Synthesis of Novel Compounds : Case studies highlight its role as a precursor in synthesizing novel compounds with enhanced biological activity, showcasing versatility in drug design.
Mechanism of Action
The mechanism of action of 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone is primarily influenced by its functional groups:
Nitro Group: Acts as an electron-withdrawing group, making the phenyl ring more susceptible to nucleophilic attack.
Trifluoromethyl Group: Enhances the lipophilicity and metabolic stability of the compound, which can affect its interaction with biological targets.
Ethanone Moiety: Can undergo metabolic transformations, influencing the compound’s overall activity and bioavailability
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural analogs differ in substituent type, position, or additional functional groups (Table 1). Notable examples include:
Key Observations :
- Electron-Withdrawing Groups : The nitro and trifluoromethyl groups in the target compound enhance electrophilic substitution resistance compared to methyl or hydroxyl analogs .
- Hydrogen Bonding : Hydroxyl-containing analogs (e.g., CAS 149105-11-3) exhibit higher solubility in polar solvents due to H-bonding, unlike the nitro/CF₃ derivative .
Physical and Chemical Properties
Data from analogs provide insights into expected properties (Table 2):
Notes:
- The target compound’s molecular weight is estimated based on its formula (C₉H₆F₃NO₃).
- High melting points in analogs (e.g., 285°C in Compound 8 ) suggest strong intermolecular interactions in nitro/CF₃ derivatives.
Biological Activity
1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, with an ethanone moiety. These functional groups significantly influence its chemical properties:
- Nitro Group : Acts as an electron-withdrawing group, enhancing the reactivity of the phenyl ring towards nucleophilic attacks.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability, which can affect interactions with biological targets.
The biological activity of this compound is primarily attributed to its structural features:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, including Gram-positive bacteria such as Staphylococcus aureus. The electron-withdrawing nature of the nitro group may enhance its interaction with bacterial cell membranes .
- Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation. It has been evaluated against several cancer cell lines, showing potential cytotoxic effects. For instance, derivatives of this compound have demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells .
Antimicrobial Activity
In a study evaluating various compounds for their effectiveness against Staphylococcus aureus, this compound exhibited significant antimicrobial properties. It was particularly effective against methicillin-resistant strains (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
Anticancer Studies
A series of investigations focused on the anticancer properties of this compound derivatives revealed promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Induces apoptosis via caspase activation |
| Compound B | HCT-116 | 2.41 | Cell cycle arrest at G1 phase |
| Compound C | HeLa | 0.78 | Inhibition of NF-κB signaling pathway |
These findings suggest that modifications to the phenyl ring can significantly alter the biological activity of the compounds derived from this compound, indicating a structure-activity relationship (SAR) that merits further exploration .
Synthesis and Derivatives
The synthesis of this compound typically involves reactions with bromoacetyl bromide under controlled conditions to yield high-purity products. The ability to modify the structure leads to various derivatives that can enhance biological activity or target specific pathways in microbial or cancerous cells .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone?
The synthesis typically involves sequential functionalization of the aromatic ring. A plausible route includes:
- Friedel-Crafts acylation to introduce the ethanone group using acyl chlorides and Lewis acids (e.g., AlCl₃) .
- Nitration under controlled conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the para position.
- Trifluoromethylation via halogen exchange (e.g., using CF₃Cu or CF₃I) or direct electrophilic substitution . Key considerations: Monitor reaction intermediates using TLC or HPLC, and optimize stoichiometry to minimize byproducts.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR identifies aromatic protons and the methyl ketone group (δ ~2.6 ppm for CH₃CO).
- ¹⁹F NMR confirms the presence and environment of the trifluoromethyl group (δ ~-60 ppm) .
- ¹³C NMR resolves carbonyl (δ ~200 ppm) and aromatic carbons.
Q. What safety protocols should be followed during handling?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .
- Toxicity : Limited toxicological data necessitate precautionary measures (GHS P261, P262) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) for Friedel-Crafts acylation to reduce side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nitration efficiency.
- Temperature Control : Lower temperatures (~0°C) during nitration prevent over-nitration.
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress .
Q. How to address contradictions in spectroscopic or analytical data?
- Cross-Validation : Compare NMR data with computed chemical shifts (DFT calculations) .
- Impurity Analysis : Employ HPLC-MS to identify byproducts (e.g., di-nitrated isomers) .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in suitable solvents (e.g., ethanol/water mixtures) .
Q. What computational tools can predict the compound’s reactivity or physicochemical properties?
- Quantum Chemistry : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to solubility or stability using software like COSMO-RS .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme binding pockets) for drug discovery applications .
Q. What experimental design strategies mitigate limitations in pollution or degradation studies?
- Sample Stabilization : Use cold traps (−20°C) to slow organic degradation during long-term experiments .
- Matrix Complexity : Spike real-world environmental samples with the compound to validate analytical methods (e.g., LC-MS/MS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
